molecular formula C15H16N2O2S B2733636 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 851169-09-0

2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Cat. No. B2733636
M. Wt: 288.37
InChI Key: AYQDULUDTYXQRL-UHFFFAOYSA-N
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Description

The compound “2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid” has a CAS Number of 851169-09-0 and a molecular weight of 288.37 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is [(1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)sulfanyl]acetic acid . The InChI Code is 1S/C15H16N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Antimicrobial Activities : Certain derivatives, including those related to the compound , have been synthesized for their antimicrobial properties. For example, thiazolidinone, thiazoline, and thiophene derivatives have shown promising activities against various microorganisms (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, triazinone derivatives were evaluated for their larvicidal and antimicrobial activities, highlighting the potential for such compounds in addressing microbial resistance (Kumara et al., 2015).

Catalytic and Synthetic Chemistry

  • Catalytic Synthesis : Sulfuric acid derivatives have been used as recyclable catalysts in the synthesis of various organic compounds, demonstrating the versatility of sulfur-containing compounds in facilitating chemical reactions (Tayebi et al., 2011). These catalysts are notable for their reusability and efficacy in synthesizing biologically active molecules.

Biological Activity and Drug Design

  • Alkaline Phosphatase Inhibitors : Substituted phenyl derivatives have been synthesized as potent inhibitors of human alkaline phosphatase, a key enzyme in various physiological processes. These compounds show potential for therapeutic applications, with detailed studies on their binding mechanisms and interactions with DNA (Iqbal et al., 2019).

Material Science and Organic Frameworks

  • Metal–Organic Systems : Research into flexible carboxylate ligands has led to the development of novel metal–organic complexes with potential applications in material science and catalysis. These studies highlight the structural diversity and functionality that can be achieved through the strategic design of ligands and metal coordination (Dai et al., 2009).

Molecular Recognition and Supramolecular Chemistry

  • Anion Binding Properties : Tetrazoles and acyl sulfonamides on a calix[4]arene scaffold have been explored for their anion binding properties, showcasing the role of highly acidic N-H functional groups in supramolecular chemistry and potential applications in sensing and molecular recognition (Pinter et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQDULUDTYXQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

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